molecular formula C9H8N2O B8212193 7-Aminoisoquinolin-5-ol

7-Aminoisoquinolin-5-ol

Cat. No.: B8212193
M. Wt: 160.17 g/mol
InChI Key: BEHXMMQZOGPFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminoisoquinolin-5-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural complexity and diverse biological activities. The compound has a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol . It is characterized by the presence of an amino group at the 7th position and a hydroxyl group at the 5th position on the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoisoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .

Scientific Research Applications

7-Aminoisoquinolin-5-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Aminoisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Aminoisoquinolin-5-ol is unique due to the specific positioning of the amino and hydroxyl groups on the isoquinoline ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various research and industrial applications .

Properties

IUPAC Name

7-aminoisoquinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-6-5-11-2-1-8(6)9(12)4-7/h1-5,12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHXMMQZOGPFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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